molecular formula C20H20N4O3 B12041033 methyl 4-((E)-{[3-(2-methyl-1H-benzimidazol-1-yl)propanoyl]hydrazono}methyl)benzoate

methyl 4-((E)-{[3-(2-methyl-1H-benzimidazol-1-yl)propanoyl]hydrazono}methyl)benzoate

Cat. No.: B12041033
M. Wt: 364.4 g/mol
InChI Key: CSZMGUZVXTUOKS-FYJGNVAPSA-N
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Description

Methyl 4-((E)-{[3-(2-methyl-1H-benzimidazol-1-yl)propanoyl]hydrazono}methyl)benzoate is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their broad range of biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-((E)-{[3-(2-methyl-1H-benzimidazol-1-yl)propanoyl]hydrazono}methyl)benzoate typically involves multiple stepsThe final step involves esterification to form the methyl benzoate derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((E)-{[3-(2-methyl-1H-benzimidazol-1-yl)propanoyl]hydrazono}methyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction may produce the corresponding amines .

Scientific Research Applications

Methyl 4-((E)-{[3-(2-methyl-1H-benzimidazol-1-yl)propanoyl]hydrazono}methyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-((E)-{[3-(2-methyl-1H-benzimidazol-1-yl)propanoyl]hydrazono}methyl)benzoate involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, disrupting their function. This can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-((E)-{[3-(2-methyl-1H-benzimidazol-1-yl)propanoyl]hydrazono}methyl)benzoate is unique due to the presence of the 2-methyl group on the benzimidazole ring, which can influence its biological activity and chemical reactivity. This structural feature may enhance its binding affinity to molecular targets and improve its pharmacokinetic properties .

Properties

Molecular Formula

C20H20N4O3

Molecular Weight

364.4 g/mol

IUPAC Name

methyl 4-[(E)-[3-(2-methylbenzimidazol-1-yl)propanoylhydrazinylidene]methyl]benzoate

InChI

InChI=1S/C20H20N4O3/c1-14-22-17-5-3-4-6-18(17)24(14)12-11-19(25)23-21-13-15-7-9-16(10-8-15)20(26)27-2/h3-10,13H,11-12H2,1-2H3,(H,23,25)/b21-13+

InChI Key

CSZMGUZVXTUOKS-FYJGNVAPSA-N

Isomeric SMILES

CC1=NC2=CC=CC=C2N1CCC(=O)N/N=C/C3=CC=C(C=C3)C(=O)OC

Canonical SMILES

CC1=NC2=CC=CC=C2N1CCC(=O)NN=CC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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